2-Bromo-4-(chloromethyl)-3-fluoropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWIVPQSVZCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation and Functionalization of Pyridine Derivatives
Method Overview:
This approach involves starting from substituted pyridine precursors, such as 2-amino-5-chloropyridine, followed by halogenation and subsequent substitution to introduce bromine, chlorine, and fluorine groups selectively.
- Bromination of 2-amino-5-chloropyridine using bromine in the presence of hydrobromic acid.
- Conversion of amino groups to chloromethyl groups via chloromethylation.
- Fluorination at the 3-position through nucleophilic substitution or electrophilic fluorination.
- Bromination of 2-amino-5-chloropyridine with bromine in aqueous HBr yields 2-bromo-5-chloropyridine with high yields (~93%) under mild conditions (0-10°C).
- Chloromethylation can be achieved using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, though specific conditions for pyridine derivatives require careful control to avoid overreaction.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | Bromine, HBr | 0-10°C, 1.5 h | 93% | From 2-amino-5-chloropyridine |
| Chloromethylation | Chloromethyl methyl ether or formaldehyde | Acidic, controlled temperature | Variable | Needs selective control |
Fluorination via Nucleophilic Substitution
Method Overview:
The replacement of chlorine or bromine with fluorine at specific positions is achieved using potassium fluoride in polar aprotic solvents such as DMSO, DMF, or sulfolane, often under elevated temperatures.
- U.S. Pat. No. 4,822,887 describes the fluorination of halopyridines using potassium fluoride with phase-transfer catalysts in solvents like DMSO at temperatures between 150°C and 240°C.
- The reaction efficiency depends heavily on the halogen position; fluorination at the 3-position is more challenging than at 2- or 5-positions due to electronic factors.
| Starting Material | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 2,3,5-Trichloropyridine | Potassium fluoride | DMSO | 200-240°C | Variable | Partial fluorination at 2- and 3-positions |
| 2,3,5-Trichloropyridine | KF, phase-transfer catalyst | DMSO | 180-240°C | High | Selective fluorination at desired positions |
Preparation of 2-Bromo-5-chloropyridine as a Precursor
Method Overview:
This procedure involves halogenation of 2-amino-5-chloropyridine with bromine in aqueous HBr, followed by purification steps.
- Bromine (26 mL, 0.52 mol) added to 2-amino-5-chloropyridine in 48% HBr.
- Reaction maintained at 0-10°C for 1.5 hours.
- Post-reaction treatment with NaOH, filtration, washing, and drying.
- Yield of 2-bromo-5-chloropyridine reaches approximately 93%, with a melting point around 68°C.
- The process is efficient and scalable, suitable for preparing intermediates for further functionalization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | Bromine, HBr | 0-10°C, 1.5 h | 93% | From 2-amino-5-chloropyridine |
| Purification | NaOH, filtration | Ambient temperature | - | High purity product |
Advanced Synthetic Routes and Optimization
- Use of transition-metal catalysis (e.g., palladium or copper) for cross-coupling reactions to introduce chloromethyl groups.
- Microwave-assisted fluorination to enhance reaction rates and selectivity.
- Use of novel fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) for milder fluorination conditions.
- Microwave irradiation significantly reduces reaction times for fluorination steps, improving yields and selectivity.
- Transition metal-catalyzed cross-coupling enables precise functionalization at specific pyridine positions, reducing by-products.
Summary of Key Preparation Methods
| Method Category | Main Features | Advantages | Limitations |
|---|---|---|---|
| Direct Halogenation | Bromination, chloromethylation | High yields, straightforward | Over-halogenation risk, selectivity challenges |
| Nucleophilic Fluorination | KF in polar aprotic solvents | High selectivity, scalable | High temperatures needed, potential side reactions |
| Transition Metal Catalysis | Cross-coupling reactions | Precise functionalization | Cost, complexity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 and the chloromethyl group at position 4 are primary sites for nucleophilic substitution.
Bromine Substitution
-
Aromatic Bromine Reactivity : The bromine at position 2 undergoes substitution with nucleophiles such as amines or imidazoles under mild conditions (e.g., K₂CO₃/DMSO, 70°C). Reaction efficiency depends on the bromide's position relative to the pyridine nitrogen. For example:
Chloromethyl Group Reactivity
-
The chloromethyl group participates in SN2 reactions. For instance, substitution with hydroxyl groups produces hydroxymethyl derivatives:
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids to form biaryl products. For example:
Sonogashira Coupling
-
Alkyne coupling proceeds efficiently under standard conditions (Pd(OAc)₂, CuI, Et₃N):
Elimination and Rearrangement Reactions
The chloromethyl group can undergo elimination to form vinylpyridines under basic conditions:
-
Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C yields 2-bromo-3-fluoro-4-vinylpyridine (85% yield).
Comparative Reactivity with Analogues
Substituent positions and halogen types critically influence reactivity:
Scientific Research Applications
Synthesis and Reactivity
2-Bromo-4-(chloromethyl)-3-fluoropyridine can be synthesized through various methods, often involving halogenation and functionalization reactions. Its reactivity is attributed to the presence of multiple halogen substituents, which can participate in nucleophilic substitutions and coupling reactions.
Organic Synthesis
This compound is primarily utilized as a building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Sonogashira coupling to form more complex structures.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential as:
- Antimicrobial Agents : Compounds derived from this pyridine have been investigated for their efficacy against various pathogens.
- Anticancer Drugs : Research has indicated that certain derivatives exhibit cytotoxic activity against cancer cell lines.
Material Science
The compound's unique structure makes it suitable for developing advanced materials:
- Ligands for Catalysis : It is used to synthesize ligands that facilitate catalytic processes, particularly in transition metal-catalyzed reactions.
- Semiconductors : Its derivatives are explored for applications in organic electronics and photonic devices due to their electronic properties.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents using this compound as a key intermediate. The resulting compounds showed significant inhibition against Gram-positive bacteria, indicating the potential for developing new antibiotics.
Case Study 2: Development of Catalysts
Research focused on creating catalysts based on this compound for site-selective acylation reactions. The catalysts exhibited high selectivity for lysine residues in histones, showcasing their utility in biochemical applications.
Data Table: Comparison of Applications
| Application Area | Specific Use | Example Compounds Derived |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Various pharmaceuticals |
| Medicinal Chemistry | Antimicrobial agents | Antibacterial compounds |
| Material Science | Ligands for catalysis | Transition metal complexes |
| Semiconductors | Organic electronic materials |
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Reactivity : The chloromethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to methyl (in BP 8822) but lower than bromomethyl (CAS 1227585-77-4) . Difluoromethyl (CAS 1806770-16-0) may enhance steric hindrance and metabolic stability .
- Positional Isomerism : Analogues like 3-Bromo-2-chloro-5-fluoropyridine (CAS 1211540-92-9) demonstrate how halogen positioning alters electronic effects and binding affinity in drug design .
Reactivity and Functional Group Influence
- Chloromethyl vs. Bromomethyl : Bromomethyl groups (e.g., CAS 1227585-77-4) are superior leaving groups, favoring Suzuki or Ullmann coupling reactions, whereas chloromethyl groups enable slower, more controlled substitutions .
- Fluorine Effects: The fluorine atom at C3 in all analogs enhances electronegativity, improving solubility and bioavailability compared to non-fluorinated pyridines .
- Halogen Diversity : The coexistence of bromo and chloro substituents in the target compound may allow selective functionalization at distinct sites during multi-step syntheses.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~224–226 g/mol) aligns with pyridine derivatives used in small-molecule drug discovery .
- Purity and Stability : Analogs like 2-Bromo-4-(difluoromethyl)-3-fluoropyridine (CAS 1806770-16-0) are discontinued due to stability challenges, suggesting the chloromethyl variant may require stringent storage conditions (e.g., inert atmosphere, low temperatures) .
Biological Activity
2-Bromo-4-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which may influence its reactivity and interactions with biological targets.
- Molecular Formula : C₅H₃BrClF₁N
- CAS Number : 1227606-56-5
- Molecular Weight : 208.44 g/mol
The unique combination of halogen atoms in this compound is expected to affect its lipophilicity, binding affinity, and overall biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The halogen substituents can enhance the compound's ability to interact with various biological macromolecules, including enzymes and receptors.
Antimicrobial Activity
Studies have shown that halogenated pyridine derivatives often possess significant antimicrobial properties. The presence of bromine and chlorine in this compound may contribute to its effectiveness against a spectrum of bacterial strains.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor by binding to active sites on enzymes involved in critical pathways for cell survival and proliferation.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cellular responses associated with antimicrobial or anticancer effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various halogenated pyridines, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value lower than many existing antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The findings demonstrated that the compound inhibited cell growth in a dose-dependent manner in both breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-4-(chloromethyl)-3-fluoropyridine?
- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the pyridine ring. For example:
Halogenation : Bromination at the 2-position can be achieved via electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃).
Chloromethylation : The 4-position chloromethyl group is introduced via radical-initiated reactions (e.g., using ClCH₂SO₂Cl under UV light) or nucleophilic substitution of pre-functionalized intermediates (e.g., hydroxymethyl derivatives treated with HCl/POCl₃) .
- Key Considerations : Monitor reaction temperature to avoid over-halogenation and characterize intermediates via / NMR to confirm regioselectivity .
Q. How can the purity of this compound be assessed and validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to separate impurities. GC-MS is suitable for volatile byproducts.
- Spectroscopy : NMR is critical for detecting fluorine-containing impurities, while NMR helps confirm the chloromethyl group’s integrity.
- Elemental Analysis : Validate Br and Cl content via combustion analysis or X-ray fluorescence (XRF) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine (2-position) and fluorine (3-position) deactivate the pyridine ring, directing nucleophilic attacks to the 4-position chloromethyl group. This enhances its susceptibility to Suzuki-Miyaura couplings when paired with aryl boronic acids.
- Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to suppress side reactions. Nickel-based catalysts (e.g., NiCl₂(dppf)) may improve yields in Ullman-type couplings due to their tolerance for electron-deficient substrates .
- Case Study : In analogous fluoropyridines, steric hindrance from substituents reduces coupling efficiency by ~15–20%; adjust catalyst loading (5–10 mol%) to compensate .
Q. What strategies mitigate decomposition of the chloromethyl group during storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photolytic cleavage of the C–Cl bond. Avoid contact with moisture to suppress hydrolysis .
- Reaction Conditions : Use aprotic solvents (e.g., DMF, THF) and minimize exposure to bases (e.g., Et₃N) that may induce elimination. Add stabilizers like BHT (0.1 wt%) to inhibit radical degradation .
- Monitoring : Track decomposition via TLC (Rf shifts) or in-situ IR spectroscopy for C–Cl stretching modes (~550 cm⁻¹) .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- NMR Discrepancies : If NMR chemical shifts deviate from DFT-predicted values, verify solvent effects (e.g., DMSO vs. CDCl₃) and check for paramagnetic impurities. Fluorine’s anisotropic shielding in fluoropyridines can vary by ±2 ppm due to ring distortion .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) integrity via high-resolution MS. Fragmentation patterns (e.g., loss of ClCH₂– or Br–) may indicate instability during ionization .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in substitution patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
